Methyl 2-amino-2-(quinolin-6-yl)acetate chemical structure and properties
Methyl 2-amino-2-(quinolin-6-yl)acetate chemical structure and properties
Structure, Synthesis, and Pharmacophore Utility
Executive Summary
Methyl 2-amino-2-(quinolin-6-yl)acetate is a synthetic non-proteinogenic
Structural Analysis & Physicochemical Properties[1][2]
The molecule comprises a bicyclic quinoline ring substituted at the C6 position. The presence of the amino group at the
Chemical Identity[4]
-
IUPAC Name: Methyl 2-amino-2-(quinolin-6-yl)acetate
-
Common Name: Quinolin-6-ylglycine methyl ester
-
Molecular Formula:
-
Molecular Weight: 216.24 g/mol
Predicted Physicochemical Data
The following properties are derived from structure-activity relationship (SAR) modeling of analogous arylglycines.
| Property | Value (Predicted) | Significance |
| LogP | 1.2 – 1.5 | Moderate lipophilicity; suggests good membrane permeability for drug discovery. |
| pKa (Amino group) | ~7.2 – 7.8 | Lower than alkyl amines due to the electron-withdrawing effect of the ester and aryl ring. |
| pKa (Quinoline N) | ~4.9 | Weakly basic; protonates under acidic physiological conditions. |
| H-Bond Donors | 1 (NH₂) | Critical for backbone interactions in peptidomimetics. |
| H-Bond Acceptors | 4 (N, O) | Includes quinoline nitrogen and ester oxygens. |
| Topological Polar Surface Area | ~65 Ų | Within the ideal range for oral bioavailability (Veber's Rules). |
Synthetic Routes & Process Chemistry
The most robust method for synthesizing arylglycine derivatives like Methyl 2-amino-2-(quinolin-6-yl)acetate is the Strecker Synthesis . This three-stage protocol converts an aldehyde into an
Retrosynthetic Analysis
The strategic disconnection occurs at the C
Detailed Experimental Protocol
Note: This protocol involves the use of Cyanide sources. All work must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Stage 1: Strecker Reaction (Formation of the Aminonitrile) [1]
-
Reagents: Quinoline-6-carboxaldehyde (1.0 eq), Ammonium Chloride (1.1 eq), Sodium Cyanide (1.1 eq).
-
Solvent: Methanol/Water (1:1 mixture).
-
Procedure:
-
Dissolve quinoline-6-carboxaldehyde in the solvent mixture.
-
Add Ammonium Chloride and stir at room temperature for 20 minutes to facilitate imine formation.
-
Caution: Carefully add Sodium Cyanide.
-
Stir the reaction mixture at room temperature for 12–18 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Quench with water. Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate to yield the crude -aminonitrile.
-
Stage 2: Acid Hydrolysis
-
Reagents: 6M Hydrochloric Acid (HCl).
-
Procedure:
-
Suspend the crude aminonitrile in 6M HCl.
-
Reflux at 100°C for 4–6 hours. The nitrile hydrolyzes first to the amide, then to the carboxylic acid.
-
Concentrate the solution to dryness to obtain the crude amino acid hydrochloride salt.
-
Stage 3: Fisher Esterification
-
Reagents: Thionyl Chloride (
), Anhydrous Methanol. -
Procedure:
-
Chill anhydrous methanol (20 mL/g of substrate) to 0°C.
-
Dropwise add
(3.0 eq) to generate anhydrous HCl in situ. -
Add the crude amino acid salt.
-
Reflux for 4 hours.
-
Purification: Concentrate solvent. Neutralize with saturated
(carefully) and extract into DCM. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
-
Process Visualization
The following diagram illustrates the reaction flow and critical intermediates.
Figure 1: Step-wise synthesis of Methyl 2-amino-2-(quinolin-6-yl)acetate via the Strecker pathway.
Spectroscopic Characterization
To validate the synthesis, the following spectral signatures are expected. These values are predicted based on the shielding/deshielding effects of the quinoline ring and ester functionality.
Proton NMR ( NMR, 400 MHz, )
- 8.90 (dd, 1H): Quinoline C2-H (Deshielded by Nitrogen).
- 8.15 (d, 1H): Quinoline C4-H.
- 8.10 (d, 1H): Quinoline C8-H.
- 7.90 (s, 1H): Quinoline C5-H (Proximity to the chiral center).
- 7.45 (dd, 1H): Quinoline C3-H.
-
4.85 (s, 1H): The Chiral Methine (
-H). This is the diagnostic peak. It appears as a singlet (or broadened singlet if exchange is slow) due to the adjacent amine and aryl group. -
3.75 (s, 3H): Methyl ester (
). -
2.10 (br s, 2H): Amine protons (
), exchangeable with .
Mass Spectrometry (ESI-MS)
-
Theoretical
: 217.09 -
Fragmentation Pattern: Loss of methoxy group (
, -31) and decarboxylation are common fragmentation pathways in MS/MS modes.
Medicinal Chemistry Applications
Peptidomimetics and Conformational Restriction
Incorporating this "unnatural" amino acid into peptide chains introduces steric bulk and
Biological Targets[1]
-
Kinase Inhibition: The quinoline scaffold is a privileged structure in kinase inhibitors (e.g., Bosutinib). The amino-ester tail allows for further derivatization to probe the ATP-binding pocket.
-
Gyrase Inhibitors: Quinoline derivatives often target bacterial DNA gyrase. This specific ester can be cyclized to form tricyclic systems analogous to fluoroquinolones.
Mechanism of Action (Pharmacophore Map)
The diagram below details how this molecule interacts within a theoretical binding pocket.
Figure 2: Pharmacophore mapping showing potential binding interactions (Pi-stacking and Ionic bonding) within a protein active site.
References
-
Strecker Synthesis of Arylglycines
-
Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of alpha-amino acids. Tetrahedron, 50(6), 1539-1650.
-
-
Quinoline Scaffold in Medicinal Chemistry
-
Synthesis of Quinoline Amino Acids
-
Ma, D., et al. (2001). CuI-catalyzed coupling reaction of aryl halides with amino acids. Journal of the American Chemical Society, 123(31), 7727-7729. (Provides context for arylation strategies).
-
-
General Properties of Quinoline Derivatives
-
PubChem Compound Summary for Quinoline-6-carboxylic acid derivatives.
-
Sources
- 1. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
